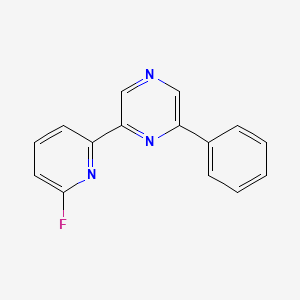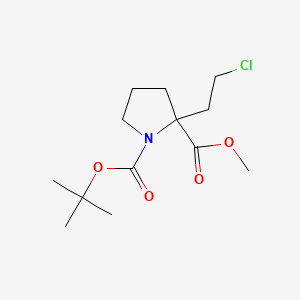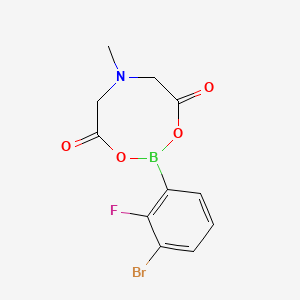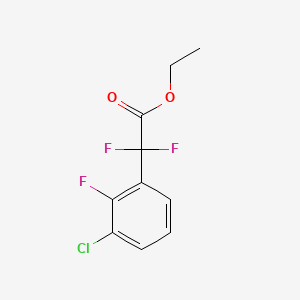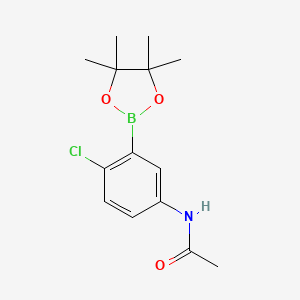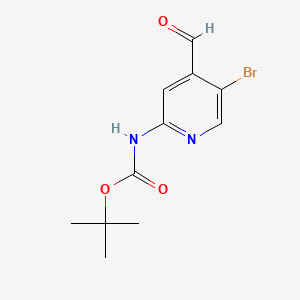
2-(Boc-amino)-5-bromoisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Boc-amino)-5-bromoisonicotinaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a bromine atom attached to an isonicotinaldehyde core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the bromine atom can serve as a functional handle for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-bromoisonicotinaldehyde typically involves the protection of the amino group with a Boc group, followed by bromination of the isonicotinaldehyde core. The Boc protection is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Bromination can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
2-(Boc-amino)-5-bromoisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or Grignard reagents (RMgX) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of various substituted isonicotinaldehyde derivatives.
Oxidation: Formation of 2-(Boc-amino)-5-bromoisonicotinic acid.
Reduction: Formation of 2-(Boc-amino)-5-bromoisonicotinalcohol.
Deprotection: Formation of 2-amino-5-bromoisonicotinaldehyde.
科学研究应用
2-(Boc-amino)-5-bromoisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials.
作用机制
The mechanism of action of 2-(Boc-amino)-5-bromoisonicotinaldehyde involves its reactivity towards various nucleophiles and electrophiles. The Boc group provides steric protection to the amino group, allowing selective reactions at other sites on the molecule . The aldehyde group can undergo oxidation or reduction, enabling further chemical transformations .
相似化合物的比较
Similar Compounds
2-(Boc-amino)-5-chloroisonicotinaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(Boc-amino)-5-fluoroisonicotinaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(Boc-amino)-5-iodoisonicotinaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Boc-amino)-5-bromoisonicotinaldehyde is unique due to the presence of the bromine atom, which offers distinct reactivity compared to other halogenated derivatives. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, providing a balance between reactivity and stability .
属性
IUPAC Name |
tert-butyl N-(5-bromo-4-formylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUYNROGVVDIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
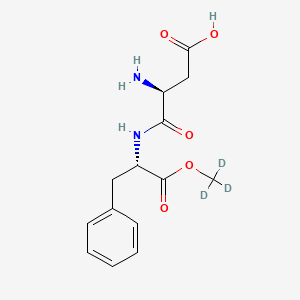
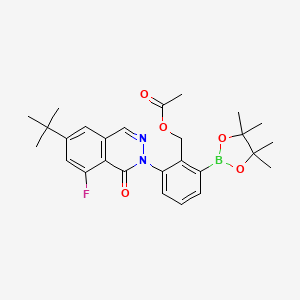
![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)
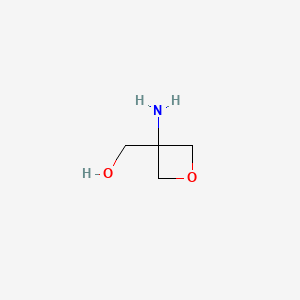
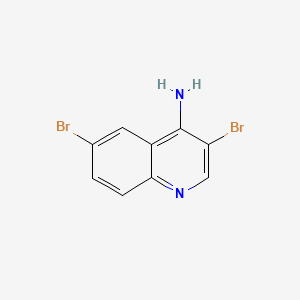
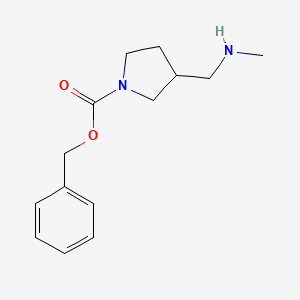

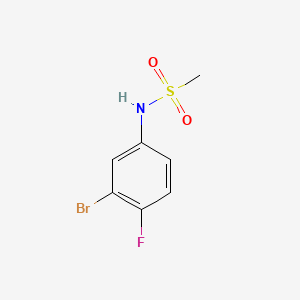
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)
